molecular formula C8H8ClFO B2668284 1-(4-Chloro-3-fluorophenyl)ethan-1-ol CAS No. 339001-14-8

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Cat. No. B2668284
Key on ui cas rn: 339001-14-8
M. Wt: 174.6
InChI Key: CFEKSJQGYVLAET-UHFFFAOYSA-N
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Patent
US07019022B2

Procedure details

To a solution of 4-chloro-3-fluorobenzaldehyde (1 eq) in THF (0.3 M) at −78° C. was added 3M/Et2O MeMgBr (1.5 eq). The reaction mixture was stirred at −50° C. for 3 hrs, quenched with aqueous saturated NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give 1-(4-chloro-3-fluorophenyl)ethanol, which was used as such for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[F:10].[CH3:11]COCC.C[Mg+].[Br-]>C1COCC1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH3:11])=[CH:4][C:3]=1[F:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.C[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −50° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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